1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of a bromomethyl group to the phenyl ring.
Trifluoromethoxylation: Addition of a trifluoromethoxy group to the phenyl ring.
Chlorination: Incorporation of a chlorine atom into the propanone structure.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product. Industrial production methods may employ continuous flow reactors to optimize the synthesis process and scale up production.
Chemical Reactions Analysis
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar compounds to 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one include:
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the trifluoromethoxy group, which may affect its chemical properties and applications.
1-(2-(Trifluoromethoxy)phenyl)-2-chloropropan-1-one:
1-(4-(Trifluoromethoxy)phenyl)-2-chloropropan-1-one: The position of the trifluoromethoxy group is different, which can influence the compound’s overall behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H9BrClF3O2 |
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Molecular Weight |
345.54 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI Key |
FTCQKNMHMJTLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC(F)(F)F)CBr)Cl |
Origin of Product |
United States |
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